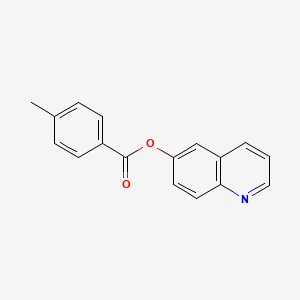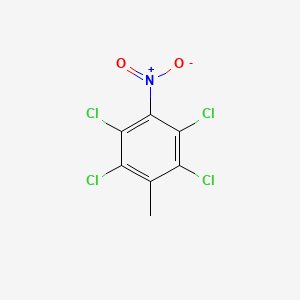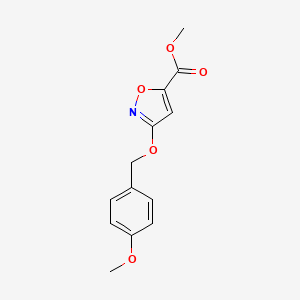
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate typically involves the reaction of 3-hydroxyisoxazole-5-carboxylic acid methyl ester with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C . The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
化学反应分析
Types of Reactions
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Similar in structure but with a benzyloxy group instead of a methoxybenzyl group.
3-Hydroxyisoxazole-5-carboxylic acid methyl ester: A precursor in the synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative used in research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its solubility and potential interactions with biological targets .
属性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
methyl 3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-10-5-3-9(4-6-10)8-18-12-7-11(19-14-12)13(15)17-2/h3-7H,8H2,1-2H3 |
InChI 键 |
GPTOAAKWGUGQQO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


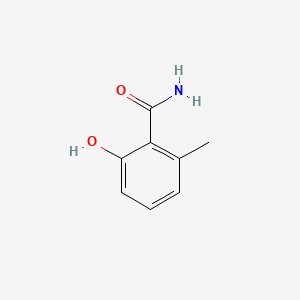
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)
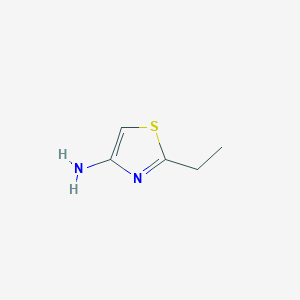
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
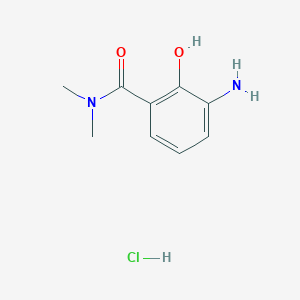
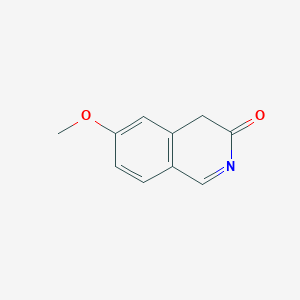
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)

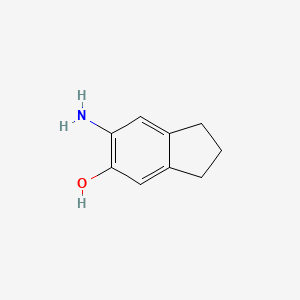
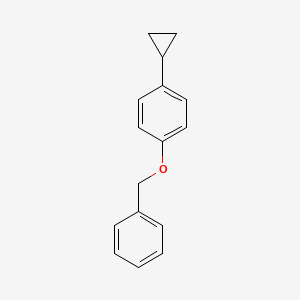
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
